molecular formula C11H16N2 B2615744 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine CAS No. 223699-36-3

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine

Cat. No.: B2615744
CAS No.: 223699-36-3
M. Wt: 176.263
InChI Key: ZGTHXNQDSJIDEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine is a chemical compound with the CAS Number: 223699-36-3 . It has a molecular weight of 176.26 and its IUPAC name is 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-ylamine .


Synthesis Analysis

A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of this compound . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound was modeled and the 1H and 13C NMR chemical shifts were estimated . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G (d,p)-optimized molecular geometry parameters .


Chemical Reactions Analysis

The key stage of the synthesis of this compound is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .


Physical and Chemical Properties Analysis

The physical form of this compound is oil . The predicted boiling point is 305.2±37.0 °C and the predicted density is 1.053±0.06 g/cm3 .

Scientific Research Applications

Heterocyclic Chemistry and Biological Activity

The compound 2-Methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine, belonging to the class of 2,3-benzodiazepines, demonstrates its significance in the realm of heterocyclic chemistry and biological research. Research in this domain is vital as it has the potential to uncover new medications for diseases currently without cure, including certain cancer types. The exploration of 2,3-benzodiazepine analogues and their bioisosteric replacements with five-membered nitrogen heterocycles has resulted in various diazepine and triazepine derivatives. These compounds have shown significant biological efficacy, indicating their potential in medical and antibacterial applications due to the ongoing challenge of multiresistant pathogens (Földesi, Volk, & Milen, 2018).

Antidepressant Efficacy and Mechanism

Another aspect of 2,3-benzodiazepines' application is their use in understanding the antidepressant efficacy of related compounds. For example, benzodiazepines like alprazolam have shown significant antidepressant effects, which are comparable to standard antidepressants. These effects are consistent with the GABA theory of depression, highlighting the importance of gamma-amino butyric acid (GABA) activity augmentation. This research provides insights into alternative treatment options for depressive disorders, especially for patients where standard medications are contraindicated or ineffective (Petty, Trivedi, Fulton, & Rush, 1995).

Structural and Synthetic Studies

Research into the configurational isomerism of compounds related to this compound provides fundamental insights into the structural basis of their biological activities. Studies focusing on cyclic tetraamines reveal the complexity of these compounds' structures and the potential for diverse biological interactions, underscoring the importance of detailed structural analysis in drug development (Curtis, 2012).

Chemistry and Activity of 3-Benzazepines

Further research into the chemistry and biological activity of 3-benzazepines, which are structurally related to this compound, has led to the discovery of compounds with cytotoxic effects against leukemia cells. These findings are crucial for the development of new therapeutic agents against cancer and other diseases, highlighting the potential of 3-benzazepines in drug discovery (Kawase, Saito, & Motohashi, 2000).

Safety and Hazards

The safety information for 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-8-amine includes several hazard statements: H302, H315, H318, H335 . The signal word is “Danger” and it has GHS05, GHS07 pictograms .

Future Directions

Heterocyclic compounds with a 2,3-benzodiazepine core are being actively studied as noncompetitive AMPA receptor antagonists . Therefore, the development of an effective strategy for the synthesis of azepines of this type and a comprehensive study of their properties are relevant .

Properties

IUPAC Name

2-methyl-1,3,4,5-tetrahydro-2-benzazepin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-6-2-3-9-4-5-11(12)7-10(9)8-13/h4-5,7H,2-3,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTHXNQDSJIDEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C(C1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.